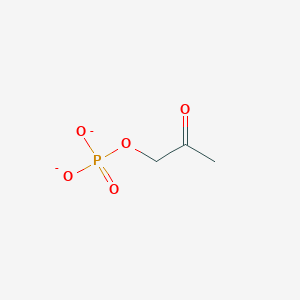

Hydroxyacetone phosphate(2-)

Description

Significance as a Central Metabolic Intermediate in Carbon Flow

Dihydroxyacetone phosphate (B84403) is a pivotal intermediate in the flow of carbon through central metabolism, most notably in glycolysis and gluconeogenesis. fiveable.meacs.org In the glycolytic pathway, the six-carbon molecule fructose (B13574) 1,6-bisphosphate is cleaved to produce two three-carbon molecules: DHAP and glyceraldehyde 3-phosphate (GAP). wikipedia.orgfiveable.me DHAP is then rapidly isomerized to GAP, ensuring that the carbon from the original glucose molecule can proceed through the subsequent energy-yielding steps of glycolysis. fiveable.mereed.edu This interconversion is crucial for maximizing the ATP yield from glucose catabolism.

Beyond glycolysis, DHAP is a key player in several other metabolic routes:

Lipid Biosynthesis: DHAP is a direct precursor for the synthesis of the glycerol (B35011) backbone of triacylglycerols and phospholipids. fiveable.mecreative-proteomics.com In adipose cells, the reduction of glycolysis-derived DHAP to L-glycerol-3-phosphate provides the necessary activated glycerol backbone for synthesizing new triglycerides. wikipedia.org

Calvin Cycle: In photosynthetic organisms, DHAP is an intermediate in the Calvin cycle, the pathway responsible for carbon fixation. wikipedia.orgacs.org It is formed during the reduction of 1,3-bisphosphoglycerate and is used to regenerate ribulose 5-phosphate, the primary CO₂ acceptor in the cycle. wikipedia.org

Pentose (B10789219) Phosphate Pathway: DHAP connects the glycolytic pathway with the pentose phosphate pathway, a crucial route for generating NADPH and the precursors for nucleotide synthesis.

This central position allows DHAP to act as a critical link between carbohydrate and lipid metabolism, enabling the cell to direct carbon skeletons toward either energy production or the synthesis of essential structural and storage molecules based on metabolic needs. fiveable.mecreative-proteomics.com

Ubiquity of Dihydroxyacetone Phosphate (2-)-Dependent Pathways Across Domains of Life

DHAP-dependent pathways are fundamental to life and are found across all three domains: Bacteria, Archaea, and Eukarya. nih.govnih.gov Its role in glycolysis, a nearly universal metabolic pathway, highlights its ancient origins and conserved importance. reed.edu Metabolite analyses confirm its presence in organisms as diverse as Escherichia coli, Saccharomyces cerevisiae (baker's yeast), and humans. nih.govebi.ac.uk

While the core functions of DHAP in central metabolism are conserved, there are notable differences across the domains of life. For instance, in lipid biosynthesis, bacterial and eukaryotic cells utilize glycerol-3-phosphate dehydrogenase to produce sn-glycerol-3-phosphate (G3P) from DHAP. researchgate.net In contrast, archaea employ a different enzyme, glycerol-1-phosphate dehydrogenase, to synthesize the enantiomeric sn-glycerol-1-phosphate (B1203117) (G1P) from DHAP. researchgate.net This fundamental divergence in lipid precursor synthesis is a key biochemical marker distinguishing Archaea from Bacteria and Eukarya.

The presence of DHAP is also noted in specialized metabolic pathways in various organisms. In the protozoan parasite Leishmania mexicana, DHAP is involved in ether-lipid biosynthesis. wikipedia.org In methylotrophic yeast, dihydroxyacetone (the unphosphorylated form) is a key intermediate in methanol (B129727) assimilation, which is subsequently phosphorylated to DHAP to enter central metabolism. nih.gov The widespread distribution of carbon fixation pathways, such as the Calvin cycle, in diverse bacterial and archaeal lineages further underscores the global role of DHAP in primary production. oup.com

Overview of Key Enzymatic Transformations Involving Dihydroxyacetone Phosphate (2-)

The metabolic fate of dihydroxyacetone phosphate is dictated by the action of several key enzymes that catalyze its formation and conversion. These enzymatic transformations are tightly regulated to maintain metabolic homeostasis.

Fructose-1,6-bisphosphate Aldolase (B8822740) (Aldolase): This enzyme catalyzes the reversible cleavage of fructose 1,6-bisphosphate into DHAP and glyceraldehyde 3-phosphate. core.ac.uk This reaction is a critical step in glycolysis and the reverse reaction is essential for gluconeogenesis and the Calvin cycle. core.ac.ukacs.org Aldolases are classified into different types, with DHAP-dependent aldolases being particularly important in both metabolism and biocatalytic applications for forming carbon-carbon bonds. nih.govresearchgate.net

Triosephosphate Isomerase (TIM): TIM catalyzes the rapid and reversible isomerization of DHAP to glyceraldehyde 3-phosphate. core.ac.ukreed.edu This reaction is vital as only GAP can proceed through the subsequent steps of the glycolytic pathway. reed.edu TIM is considered a catalytically "perfect" enzyme, meaning its reaction rate is limited only by the rate at which the substrate can diffuse to the active site. reed.edu The equilibrium of this reaction favors DHAP, but the constant removal of GAP in subsequent reactions pulls the conversion forward. reed.edu

Glycerol-3-Phosphate Dehydrogenase (G3PDH): This enzyme catalyzes the NADH-dependent reduction of DHAP to form L-glycerol-3-phosphate (G3P). wikipedia.org This reaction is a primary link between carbohydrate and lipid metabolism, providing the glycerol backbone for the synthesis of glycerolipids. wikipedia.orgcreative-proteomics.com The reverse reaction, the oxidation of G3P to DHAP, allows glycerol derived from the breakdown of triglycerides to enter the glycolytic pathway. wikipedia.org

The table below summarizes these key enzymatic transformations.

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway(s) |

| Fructose-1,6-bisphosphate Aldolase | Fructose 1,6-bisphosphate | Dihydroxyacetone phosphate + Glyceraldehyde 3-phosphate | Glycolysis, Gluconeogenesis, Calvin Cycle |

| Triosephosphate Isomerase | Dihydroxyacetone phosphate | Glyceraldehyde 3-phosphate | Glycolysis, Gluconeogenesis, Calvin Cycle |

| Glycerol-3-Phosphate Dehydrogenase | Dihydroxyacetone phosphate + NADH + H⁺ | L-Glycerol-3-phosphate + NAD⁺ | Lipid Biosynthesis, Glycolysis |

Compound Index

Structure

3D Structure

Properties

Molecular Formula |

C3H5O5P-2 |

|---|---|

Molecular Weight |

152.04 g/mol |

IUPAC Name |

2-oxopropyl phosphate |

InChI |

InChI=1S/C3H7O5P/c1-3(4)2-8-9(5,6)7/h2H2,1H3,(H2,5,6,7)/p-2 |

InChI Key |

YUDNQQJOVFPCTF-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)COP(=O)([O-])[O-] |

Origin of Product |

United States |

Role in Core Carbohydrate Metabolism

Glycolysis Pathway Integration

In the glycolytic pathway, DHAP is a key product in the preparatory phase, where a six-carbon glucose molecule is broken down into two three-carbon molecules. fiveable.me This sets the stage for the subsequent energy-yielding reactions of glycolysis.

The formation of dihydroxyacetone phosphate (B84403) is a critical step in glycolysis, catalyzed by the enzyme fructose-bisphosphate aldolase (B8822740), often simply referred to as aldolase. wikipedia.orgebi.ac.uk This enzyme facilitates the reversible cleavage of fructose (B13574) 1,6-bisphosphate, a six-carbon molecule, into two distinct three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). bionity.comebi.ac.uk This reaction is a key control point in the glycolytic pathway. wikipedia.org

The aldolase-catalyzed reaction is an aldol (B89426) cleavage, a process that is reversible and also utilized in the gluconeogenesis pathway for the synthesis of fructose 1,6-bisphosphate. proteopedia.org There are different classes of aldolases, with class I aldolases, found in animals and plants, forming a Schiff base intermediate with the substrate. ebi.ac.ukacs.org The reaction mechanism involves the binding of fructose 1,6-bisphosphate to the active site of the enzyme, followed by the cleavage of the bond between the third and fourth carbons of the fructose molecule. ebi.ac.uk This results in the release of glyceraldehyde 3-phosphate and the formation of an enamine intermediate which, upon hydrolysis, yields dihydroxyacetone phosphate. proteopedia.org

| Substrate | Enzyme | Products |

|---|---|---|

| Fructose 1,6-bisphosphate | Fructose-bisphosphate aldolase (EC 4.1.2.13) | Dihydroxyacetone phosphate (DHAP) + Glyceraldehyde 3-phosphate (G3P) |

Following its formation, dihydroxyacetone phosphate is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate by the enzyme triosephosphate isomerase (TPI or TIM). nih.govwikipedia.org This isomerization is crucial because only glyceraldehyde 3-phosphate can be directly utilized in the subsequent steps of the glycolytic pathway to generate ATP. fiveable.mealivetek.org The reaction ensures that both three-carbon units derived from the initial glucose molecule can be catabolized to produce energy. fiveable.me

Triosephosphate isomerase is considered a catalytically "perfect" enzyme, meaning its reaction rate is limited only by the rate at which the substrate can diffuse into its active site. wikipedia.orgwikibooks.org The mechanism involves the formation of an enediol intermediate. wikipedia.org The enzyme's active site contains specific amino acid residues, notably a glutamate and a histidine, that facilitate the proton transfers necessary for the interconversion of the ketone (DHAP) to the aldehyde (G3P). nih.govwikibooks.org The equilibrium of this reaction actually favors dihydroxyacetone phosphate, but the constant removal of glyceraldehyde 3-phosphate by the subsequent reactions of glycolysis drives the conversion forward. alivetek.org

Recent research has also highlighted a role for DHAP in cellular signaling pathways that sense nutrient availability. nih.govnih.gov For instance, dihydroxyacetone phosphate levels have been shown to signal glucose availability to the mTORC1 signaling pathway, a key regulator of cell growth and metabolism. nih.govresearchgate.net This suggests that DHAP not only acts as a metabolic intermediate but also as a signaling molecule that helps to coordinate metabolic activity with cellular growth processes. researchgate.netbiorxiv.org The equilibrium between DHAP and G3P can influence the direction of metabolic flux, either towards energy generation through glycolysis or towards lipid synthesis, as DHAP is a precursor for the glycerol (B35011) backbone of triglycerides and phospholipids. researchgate.net

Gluconeogenesis Pathway Contribution

Dihydroxyacetone phosphate is not only a key intermediate in the breakdown of glucose but also a crucial building block in its synthesis through the process of gluconeogenesis. ethz.ch This pathway is essential for maintaining blood glucose levels during periods of fasting or starvation. nih.gov

In gluconeogenesis, two molecules of three-carbon precursors are used to synthesize one molecule of six-carbon glucose. Dihydroxyacetone phosphate serves as one of these essential three-carbon units. nih.gov In the reverse of the glycolytic reaction, aldolase catalyzes the condensation of dihydroxyacetone phosphate and glyceraldehyde 3-phosphate to form fructose 1,6-bisphosphate. wikipedia.org This fructose 1,6-bisphosphate is then further converted to glucose through a series of enzymatic steps that are largely the reverse of glycolysis, with the exception of a few key regulated and irreversible reactions. aklectures.com The availability of DHAP is therefore a critical factor in the rate of hepatic glucose production. taylorandfrancis.com

| Precursor | Key Intermediate | Product of Condensation | Final Product |

|---|---|---|---|

| Lactate, certain amino acids, glycerol | Dihydroxyacetone phosphate (DHAP) | Fructose 1,6-bisphosphate | Glucose |

Glycerol, which is primarily derived from the breakdown of triglycerides in adipose tissue, is a major substrate for gluconeogenesis. aklectures.com To enter this pathway, glycerol must first be converted to dihydroxyacetone phosphate. droracle.aiwikipedia.org This conversion occurs in a two-step process. First, glycerol is phosphorylated by the enzyme glycerol kinase to form glycerol 3-phosphate. droracle.ai Subsequently, glycerol 3-phosphate is oxidized by glycerol 3-phosphate dehydrogenase to yield dihydroxyacetone phosphate. wikipedia.orgresearchgate.net

This pathway provides a direct route for the carbon skeleton of glycerol to be incorporated into glucose. researchgate.netnih.gov The entry of glycerol into gluconeogenesis via DHAP is particularly important during fasting, when fatty acids are being mobilized for energy and the resulting glycerol can be used to maintain blood glucose levels. wikipedia.org

Calvin Cycle Integration in Photosynthetic Organisms

Dihydroxyacetone phosphate (DHAP), an anion with the formula HOCH₂C(O)CH₂OPO₃²⁻, is a critical intermediate in numerous metabolic pathways, most notably the Calvin cycle in plants. wikipedia.org As a three-carbon sugar phosphate, it plays a pivotal role in the complex series of reactions that convert carbon dioxide into organic matter. fiveable.me In the context of photosynthesis, DHAP is synthesized in the chloroplast and is a key product of the reduction phase of the Calvin cycle. nih.govacs.org Specifically, it is one of the outcomes of the six-fold reduction of 1,3-bisphosphoglycerate by NADPH. wikipedia.orgbionity.com A significant portion of the DHAP produced is exported from the chloroplast to the cytosol to support various biosynthetic processes. nih.govresearchgate.net

Dihydroxyacetone Phosphate (2-) Participation in Ribulose 5-Phosphate Regeneration

A primary function of dihydroxyacetone phosphate within the Calvin cycle is its essential contribution to the regeneration of ribulose 5-phosphate, the initial acceptor of carbon dioxide. wikipedia.orgbionity.com This regeneration phase is crucial for the continuous operation of the cycle. DHAP, along with its isomer glyceraldehyde 3-phosphate (GAP), serves as a building block for the synthesis of larger sugar phosphates that are ultimately converted back into ribulose 5-phosphate. fiveable.melibretexts.org

The regeneration process involves a series of enzymatic reactions. One key step is the condensation of DHAP with glyceraldehyde 3-phosphate, catalyzed by the enzyme aldolase, to form fructose 1,6-bisphosphate. libretexts.org In another critical reaction, aldolase catalyzes the combination of DHAP with erythrose 4-phosphate to produce sedoheptulose 1,7-bisphosphate. libretexts.orgethz.ch Both fructose 1,6-bisphosphate and sedoheptulose 1,7-bisphosphate are subsequently dephosphorylated and rearranged through several steps to eventually yield ribulose 5-phosphate. wikipedia.orgbionity.com This intricate series of interconversions ensures that the pool of the CO₂ acceptor is replenished, allowing for sustained carbon fixation.

| Enzyme | Substrates | Product | Role in Regeneration |

| Aldolase | Dihydroxyacetone phosphate, Glyceraldehyde 3-phosphate | Fructose 1,6-bisphosphate | Precursor to Ribulose 5-phosphate libretexts.org |

| Aldolase | Dihydroxyacetone phosphate, Erythrose 4-phosphate | Sedoheptulose 1,7-bisphosphate | Precursor to Ribulose 5-phosphate libretexts.orgethz.ch |

| Fructose-1,6-bisphosphatase | Fructose 1,6-bisphosphate | Fructose 6-phosphate | Step in the regeneration pathway libretexts.org |

| Sedoheptulose-1,7-bisphosphatase | Sedoheptulose 1,7-bisphosphate | Sedoheptulose 7-phosphate | Step in the regeneration pathway libretexts.org |

| Transketolase | Fructose 6-phosphate, Glyceraldehyde 3-phosphate | Erythrose 4-phosphate, Xylulose 5-phosphate | Produces precursor for sedoheptulose synthesis and another pentose (B10789219) phosphate libretexts.org |

Contribution to Carbon Assimilation and Sugar Phosphate Interconversions

Dihydroxyacetone phosphate is central to the assimilation of carbon fixed during photosynthesis and the subsequent interconversion of various sugar phosphates. nih.gov The Calvin cycle produces triose phosphates, namely DHAP and glyceraldehyde 3-phosphate (GAP), which can be rapidly and reversibly isomerized. bionity.comresearchgate.net These three-carbon molecules represent the first net carbohydrate products of carbon fixation.

DHAP's role extends beyond the regeneration of ribulose 5-phosphate. It is a branch point in carbohydrate metabolism. A portion of the DHAP generated in the chloroplast is exported to the cytoplasm, where it can be used for the synthesis of sucrose (B13894), the primary form of sugar transported throughout the plant. researchgate.net Within the chloroplast, DHAP that is not used for regeneration can be converted into starch for storage.

Enzymatic Transformations and Mechanistic Insights Involving Dihydroxyacetone Phosphate 2

Triosephosphate Isomerase (TIM) Mechanisms

Triosephosphate isomerase (TIM) is a highly efficient enzyme that catalyzes the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (GAP). wikipedia.org This reaction is a cornerstone of glycolysis, ensuring that both triose phosphates derived from fructose-1,6-bisphosphate can be channeled into the subsequent energy-yielding steps of the pathway. mdpi.com

Catalytic Principles of Dihydroxyacetone Phosphate (2-)-Glyceraldehyde 3-Phosphate (2-) Interconversion

The isomerization of DHAP to GAP by TIM is a masterpiece of enzymatic catalysis, proceeding through an enediol intermediate. wikipedia.orgproteopedia.org The enzyme's active site features key catalytic residues, including Glutamate-167 (or Glu-165 in some species) and Histidine-95, which orchestrate a series of proton transfers. proteopedia.orgnih.gov

The catalytic cycle begins with the binding of DHAP to the active site. A flexible loop (residues 167-176) closes over the active site, shielding the reaction from the solvent. proteopedia.org Glutamate-167, acting as a catalytic base, abstracts a proton from the C1 carbon of DHAP. wikipedia.orgnih.gov Simultaneously, Histidine-95, acting as a proton donor, protonates the carbonyl oxygen of DHAP. proteopedia.org This concerted action forms a planar enediol(ate) intermediate, which is stabilized by interactions with other active site residues, such as Lysine-12. proteopedia.orgnih.gov

In the subsequent step, the process is reversed. Glutamate-167, now protonated, donates a proton to the C2 carbon of the enediol intermediate, while Histidine-95 abstracts a proton from the hydroxyl group at C1. proteopedia.org This results in the formation of GAP, which is then released from the enzyme. The catalytic residues are returned to their original protonation states, ready for another catalytic cycle. proteopedia.org TIM is considered a "perfectly evolved enzyme" as the rate of the GAP-to-DHAP conversion is limited only by the diffusion of the substrate into the active site. nih.gov

Key Catalytic Residues in Triosephosphate Isomerase (TIM)

| Residue | Role in Catalysis |

| Glutamate-167/165 | Acts as the primary catalytic base, abstracting a proton from DHAP and later donating a proton to form GAP. wikipedia.orgproteopedia.orgnih.gov |

| Histidine-95 | Functions as a catalytic acid, protonating the carbonyl oxygen of DHAP and later accepting a proton to complete the isomerization. proteopedia.org |

| Lysine-12 | Stabilizes the negatively charged enediolate intermediate through electrostatic interactions. proteopedia.orgnih.gov |

| Asparagine-11 | Contributes to the precise positioning of the substrate and stabilization of the active site architecture. nih.gov |

Theoretical and Computational Studies on TIM Catalysis

Computational studies, including quantum mechanics/molecular mechanics (QM/MM) methods, have provided profound insights into the energetics and dynamics of the TIM-catalyzed reaction. anl.govdiva-portal.org These theoretical models have been instrumental in dissecting the contributions of individual amino acid residues to catalysis and in evaluating different proposed mechanistic pathways. anl.gov

Three primary mechanisms have been investigated: the classical mechanism involving a distinct enediol intermediate, a "criss-cross" mechanism with a different proton shuttle, and a shuffle mechanism that bypasses the enediol intermediate. nih.goviucr.org Computational analyses suggest that all three pathways are energetically plausible. iucr.org These studies have confirmed that Glutamate-167 is the definitive catalytic base responsible for the initial proton abstraction from DHAP. iucr.org

Furthermore, theoretical calculations have quantified the remarkable catalytic power of TIM. The enzyme lowers the free energy barrier for the deprotonation of DHAP by approximately 13-15 kcal/mol compared to the uncatalyzed reaction in solution. nih.gov The role of quantum mechanical tunneling in the proton transfer steps has also been a subject of investigation. While tunneling is found to play a role, its contribution to the rate enhancement at room temperature is considered modest, though it becomes more significant at lower temperatures. biorxiv.org

Consequences of Triosephosphate Isomerase Deficiency on Intracellular Dihydroxyacetone Phosphate (2-) Accumulation

Triosephosphate isomerase deficiency is a severe and often fatal genetic disorder characterized by chronic hemolytic anemia and progressive neurological impairment. wikipedia.orgashpublications.org A primary biochemical hallmark of this disease is the massive accumulation of dihydroxyacetone phosphate (DHAP) in affected cells, particularly erythrocytes. nih.govresearchgate.net

The reduced activity of the mutant TIM enzyme leads to a bottleneck in glycolysis, causing DHAP levels to increase by more than an order of magnitude. nih.gov This accumulation has several detrimental consequences. DHAP can spontaneously and non-enzymatically decompose to form methylglyoxal (B44143), a highly reactive and toxic dicarbonyl compound. mdpi.comsemanticscholar.org Methylglyoxal can, in turn, modify proteins and DNA, leading to the formation of advanced glycation end products (AGEs), which contribute to cellular damage and the clinical manifestations of the disease. mdpi.com

In erythrocytes of TPI-deficient individuals, modeling studies have shown that despite the enzyme defect, the glycolytic flux can be higher than in control cells, with a 40-fold increase in DHAP concentration. nih.gov This indicates a complex metabolic dysregulation beyond a simple block in the pathway. Enzyme replacement studies have demonstrated that introducing active TPI into deficient cells can reverse the intracellular accumulation of DHAP, highlighting the direct link between the enzyme's function and DHAP levels. ashpublications.org

Aldolase-Catalyzed Reactions

Aldolases are a class of enzymes that catalyze the reversible aldol (B89426) addition reaction, a fundamental carbon-carbon bond-forming process in biochemistry. Dihydroxyacetone phosphate serves as a key substrate for a specific group of these enzymes.

Fructose (B13574) 1,6-Bisphosphate Aldolase (B8822740): Reaction Mechanism and Substrate Specificity

Fructose-1,6-bisphosphate aldolase (FBP aldolase) is a central enzyme in both glycolysis and gluconeogenesis. wikipedia.org It catalyzes the reversible cleavage of fructose 1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). wikipedia.orgebi.ac.uk

Class I aldolases, found in animals and higher plants, utilize a Schiff base mechanism. wikipedia.orgnih.gov The reaction begins with the formation of a Schiff base between the keto group of FBP (in its open-chain form) and the ε-amino group of a conserved lysine (B10760008) residue (Lys229 in rabbit muscle aldolase) in the active site. wikipedia.orgresearchgate.net Following the Schiff base formation, a conserved aspartate residue (Asp33) acts as a general base to facilitate the cleavage of the C3-C4 bond, releasing G3P. ebi.ac.uknih.gov This leaves an enamine intermediate derived from DHAP covalently attached to the enzyme. nih.gov The enamine is then protonated, and subsequent hydrolysis of the Schiff base releases DHAP, regenerating the free enzyme. ebi.ac.uk

FBP aldolases exhibit specificity for their substrates. While the primary physiological substrates are FBP, DHAP, and G3P, the enzyme can accept a range of aldehyde acceptors in the reverse, synthetic direction. wikipedia.org Aldolase B, the isoform predominantly found in the liver, can efficiently cleave both fructose 1,6-bisphosphate and fructose 1-phosphate. wikipedia.org

Key Steps in Class I Fructose 1,6-Bisphosphate Aldolase Catalysis

| Step | Description | Key Residues |

| 1. Substrate Binding & Ring Opening | Fructose 1,6-bisphosphate binds to the active site and its cyclic furanose form opens to the linear keto form. | - |

| 2. Schiff Base Formation | The keto group of FBP reacts with the amino group of a catalytic lysine to form a protonated Schiff base (carbinolamine intermediate). researchgate.netacs.org | Lysine 229, Glutamate 187 ebi.ac.ukacs.org |

| 3. C-C Bond Cleavage (Retro-Aldol) | An aspartate residue abstracts a proton, promoting the cleavage of the C3-C4 bond, which releases G3P. ebi.ac.uknih.gov | Aspartate 33 ebi.ac.uknih.gov |

| 4. Release of First Product | Glyceraldehyde 3-phosphate diffuses out of the active site. | - |

| 5. Enamine Tautomerization | The remaining enamine intermediate is protonated. | - |

| 6. Schiff Base Hydrolysis | The Schiff base is hydrolyzed by a water molecule, releasing DHAP. | Lysine 229 ebi.ac.uk |

| 7. Release of Second Product | Dihydroxyacetone phosphate diffuses out of the active site, regenerating the enzyme. | - |

Dihydroxyacetone Phosphate (2-)-Dependent Aldolases in Stereoselective Carbon-Carbon Bond Formation

DHAP-dependent aldolases are powerful biocatalysts for the stereoselective formation of carbon-carbon bonds, a reaction of great importance in synthetic organic chemistry. nih.govnih.gov These enzymes use DHAP as the nucleophilic donor and a variety of aldehydes as the electrophilic acceptor. nih.gov

A key advantage of DHAP-dependent aldolases is their ability to control the stereochemistry of the newly formed vicinal diols. core.ac.uk There are four main types of DHAP-dependent aldolases, each producing a different stereoisomer of the resulting polyhydroxylated compound. This stereocomplementarity allows for access to a complete set of diastereomers from achiral aldehyde substrates. nih.govcore.ac.uk

These enzymes, such as fructose-1,6-bisphosphate aldolase, rhamnulose-1-phosphate aldolase, and tagatose-1,6-bisphosphate aldolase, exhibit broad substrate specificity for the aldehyde acceptor while maintaining strict specificity for the DHAP donor. nih.govfrontiersin.org This property has been exploited for the synthesis of a wide array of complex carbohydrates and related molecules, including rare sugars and aminocyclitols. core.ac.ukresearchgate.net The use of these enzymes in multi-step, one-pot syntheses demonstrates their potential for efficient and environmentally friendly chemical production. researchgate.net

Enzymatic Synthesis of Rare Sugars and Analogs Utilizing Dihydroxyacetone Phosphate (2-)

Dihydroxyacetone phosphate (DHAP) dependent aldolases are powerful biocatalysts for the stereoselective formation of carbon-carbon bonds, a challenging and crucial reaction in organic synthesis. These enzymes utilize DHAP as a nucleophilic donor to react with a wide array of aldehyde acceptors, leading to the synthesis of a diverse range of rare sugars and their analogs. researchgate.netnih.gov The key advantage of using DHAP-dependent aldolases lies in their ability to control the stereochemistry at two new stereocenters, offering access to all four possible stereoisomers from a single achiral aldehyde. plos.orgnih.gov

A significant hurdle in the widespread application of these aldolases is the high cost and relative instability of their obligatory donor substrate, DHAP. nih.govbeilstein-journals.org To circumvent this, researchers have developed various strategies for the in situ generation of DHAP from more economical and stable precursors. These methods include:

The retro-aldol cleavage of fructose-1,6-bisphosphate catalyzed by fructose-1,6-bisphosphate aldolase (FruA), often coupled with triose phosphate isomerase (TPI) to convert the resulting glyceraldehyde-3-phosphate into DHAP. plos.org

The phosphorylation of dihydroxyacetone (DHA) to DHAP using dihydroxyacetone kinase. plos.org

A two-step conversion of glycerol (B35011) to glycerol-3-phosphate by glycerol kinase, followed by the oxidation of glycerol-3-phosphate to DHAP by glycerol-3-phosphate dehydrogenase or glycerol phosphate oxidase. plos.org

These in situ generation systems have been successfully integrated into one-pot, multi-enzyme cascade reactions for the preparative-scale synthesis of rare sugars without the need to isolate the unstable DHAP intermediate. plos.orgresearchgate.net

DHAP-dependent aldolases, such as L-rhamnulose-1-phosphate aldolase (RhaD) and L-fuculose-1-phosphate aldolase (FucA) from Escherichia coli, exhibit distinct stereoselectivities, enabling the synthesis of various rare ketoses like D-sorbose and D-psicose. researchgate.netbeilstein-journals.org For instance, the aldol addition of DHAP to D-glyceraldehyde catalyzed by RhaD can simultaneously produce both D-sorbose and D-psicose, which can then be separated. beilstein-journals.org Furthermore, these enzymes have been shown to accept ketones as electrophilic substrates, a previously unobserved reactivity, leading to the synthesis of branched-chain monosaccharides with tertiary alcohol functionalities. scispace.com This discovery expands the synthetic utility of DHAP-dependent aldolases beyond the production of linear sugar analogs.

The application of these enzymatic systems provides a valuable and sustainable alternative to traditional chemical methods for the synthesis of rare sugars, which are gaining interest for their potential applications as low-calorie sweeteners and pharmaceutical synthons. nih.govplos.org

Biosynthesis of Polyhydroxylated Nitrogen-Containing Heterocycles (e.g., Pyrrolidine (B122466) Derivatives)

The enzymatic prowess of dihydroxyacetone phosphate (DHAP)-dependent aldolases extends beyond the synthesis of rare sugars to the creation of complex, biologically active nitrogen-containing heterocycles, such as polyhydroxylated pyrrolidine derivatives. researchgate.netnih.gov These compounds, often classified as iminosugars, are of significant interest due to their therapeutic potential, particularly as glycosidase inhibitors. researchgate.netnih.gov

The chemoenzymatic synthesis of these pyrrolidine-type iminosugars typically involves the aldol addition of DHAP to α-substituted N-Cbz-2-aminoaldehydes. researchgate.netnih.gov By employing different DHAP-dependent aldolases, such as L-fuculose-1-phosphate aldolase (FucA) and L-rhamnulose-1-phosphate aldolase (RhuA) from E. coli, it is possible to generate configurational diversity in the resulting iminosugar products. researchgate.netnih.gov

A study demonstrated that FucA and RhuA exhibit different substrate tolerances and stereoselectivities in these reactions. researchgate.netnih.gov

L-fuculose-1-phosphate aldolase (FucA): This enzyme showed good tolerance for linear alkyl substitutions at the α-carbon of the aminoaldehyde, yielding conversions of 40-70%. However, it was largely inactive towards branched alkyl substituents, with the exception of dimethyl and benzyl (B1604629) groups which gave 20% conversion. FucA was highly stereoselective, producing the anti (3R,4R) adduct with 90-100% diastereomeric excess. researchgate.netnih.gov

L-rhamnulose-1-phosphate aldolase (RhuA): RhuA proved to be a more versatile catalyst. It efficiently converted linear alkyl-substituted aminoaldehydes (60-99% conversion) and also accepted branched alkyl groups, albeit with moderate to good conversions (50-80%). Its stereoselectivity was dependent on the configuration of the starting aminoaldehyde. With (S)-N-Cbz-2-aminoaldehydes, it produced the syn (3R,4S) adduct with high selectivity (90-100%). In contrast, reactions with (R)-configured aldehydes resulted in mixtures of syn and anti products. Interestingly, for certain branched substituents, RhuA yielded the anti adduct, the same stereoisomer produced by FucA, with high selectivity. researchgate.netnih.gov

The initial aldol adducts, which are phosphorylated, can be subsequently dephosphorylated and undergo reductive amination to yield the final polyhydroxylated pyrrolidine derivatives. researchgate.net This enzymatic approach provides a powerful and stereocontrolled route to a diverse library of iminosugars for biological evaluation. researchgate.netnih.gov The biosynthesis of other nitrogen heterocycles, such as piperidines and perhydroazepines, has also been achieved through similar chemoenzymatic strategies involving aldolase-catalyzed reactions. researchgate.netacs.org

Table 1: Stereoselectivity of FucA and RhuA in the Synthesis of Pyrrolidine Derivatives

| Enzyme | Aldehyde Substrate (Configuration) | Major Product Stereochemistry | Diastereomeric Excess (%) |

|---|---|---|---|

| FucA | (R/S)-N-Cbz-2-aminoaldehydes | anti (3R,4R) | 90-100 |

| RhuA | (S)-N-Cbz-2-aminoaldehydes | syn (3R,4S) | 90-100 |

| RhuA | (R)-N-Cbz-2-aminoaldehydes | Mixture of syn and anti | Variable |

Reductase and Dehydrogenase Activities

Mechanisms of Dihydroxyacetone Phosphate (2-) Reductases in Diverse Organisms (e.g., Plants, Escherichia coli)

Dihydroxyacetone phosphate (DHAP) reductases, also known as glycerol-3-phosphate dehydrogenases (GPDH), are crucial enzymes that catalyze the reduction of DHAP to glycerol-3-phosphate (G3P). This reaction is a key metabolic nexus, linking glycolysis and lipid biosynthesis. In various organisms, these reductases exhibit distinct characteristics and regulatory mechanisms.

In plants such as spinach, soybean, and pea, two distinct forms of DHAP reductase exist: a chloroplast form and a cytosolic form. nih.gov The chloroplast isoform accounts for approximately 80% of the total reductase activity. nih.gov A notable feature of the chloroplast DHAP reductase is its stimulation by dithiothreitol (B142953) and reduced thioredoxin, suggesting a regulatory link to light-dependent redox signaling within the chloroplast. nih.gov The cytosolic form, in contrast, is not affected by these reducing agents. nih.gov In Arabidopsis thaliana, a DHAP reductase encoded by the SFD1 gene has been identified in plastids and is essential for normal glycerolipid metabolism. researchgate.netnih.gov

Escherichia coli possesses a DHAP reductase (GpsA) that is an NADH-dependent enzyme. researchgate.net This enzyme is crucial for the synthesis of G3P, a precursor for phospholipid biosynthesis. The E. coli gpsA mutant, which is auxotrophic for G3P, can be complemented by the plant SFD1 gene, demonstrating the functional conservation of DHAP reductase activity across different kingdoms. researchgate.netnih.gov Another related enzyme in E. coli is an NADH-dependent sn-glycerol-3-phosphate dehydrogenase encoded by the DAR1 gene (also known as GPD1), which is homologous to eukaryotic G3PDases. science.gov

The catalytic mechanism of these reductases generally involves the transfer of a hydride ion from NADH to the carbonyl carbon of DHAP, resulting in the formation of G3P and NAD+. The specificity for NADH is a common feature among these enzymes. The regulation of DHAP reductase activity is critical for maintaining the balance between carbohydrate and lipid metabolism in response to cellular energy status and environmental cues.

Glycerol 3-Phosphate Dehydrogenase: Reversible Interconversion with Dihydroxyacetone Phosphate (2-)

Glycerol-3-phosphate dehydrogenase (GPDH) is a key enzyme that catalyzes the reversible redox reaction between dihydroxyacetone phosphate (DHAP) and sn-glycerol 3-phosphate (G3P), utilizing the NAD+/NADH cofactor pair. ebi.ac.ukwikipedia.org This reversibility allows the enzyme to play a central role in linking carbohydrate metabolism (glycolysis) with lipid metabolism (triglyceride and phospholipid synthesis). wikipedia.orgacs.orgcdnsciencepub.com

The direction of the reaction is dictated by the metabolic needs of the cell and the relative concentrations of substrates and cofactors.

DHAP to G3P (Reduction): In this direction, cytosolic GPDH (cGPD or GPD1) reduces DHAP, a glycolytic intermediate, to G3P, consuming NADH and regenerating NAD+. wikipedia.orgwikipedia.org This G3P can then be used for the synthesis of glycerolipids. acs.org This reaction is also a critical component of the glycerol-3-phosphate shuttle, a mechanism prominent in tissues like skeletal muscle and brain for transferring reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. wikipedia.org

G3P to DHAP (Oxidation): The reverse reaction, the oxidation of G3P to DHAP, is catalyzed by both cytosolic and mitochondrial GPDH isoforms. The mitochondrial GPDH (mGPD or GPD2) is bound to the inner mitochondrial membrane and uses FAD as a cofactor, irreversibly oxidizing G3P to DHAP and transferring electrons to the electron transport chain. wikipedia.orgwikipedia.org The cytosolic enzyme can also catalyze this oxidation, producing NADH. acs.org This pathway is important for utilizing the glycerol backbone from triglyceride breakdown for gluconeogenesis or glycolysis. cdnsciencepub.com

The catalytic mechanism of the NAD+-dependent GPDH involves an ordered binding of the cofactor (NAD+) first, followed by the substrate (G3P). acs.org A key lysine residue in the active site acts as a general base, abstracting a proton from the hydroxyl group of G3P. ebi.ac.uk This is followed by a hydride transfer from the substrate to the NAD+ cofactor, resulting in the formation of DHAP and NADH. ebi.ac.ukacs.org The reaction is readily reversible, with the enzyme stabilizing the transition state for hydride transfer in both directions. acs.org

Table 2: Comparison of Cytosolic and Mitochondrial GPDH

| Feature | Cytosolic GPDH (GPD1) | Mitochondrial GPDH (GPD2) |

|---|---|---|

| Location | Cytosol | Inner mitochondrial membrane |

| Cofactor | NAD+/NADH | FAD/FADH2 |

| Reaction | Reversible oxidation/reduction | Irreversible oxidation of G3P |

| Primary Function | Glycerolipid synthesis, Glycerol-3-phosphate shuttle | Electron transport chain input |

Kinase and Phosphatase Activities

Dihydroxyacetone Kinase (TKFC) Role in Phosphorylation of Dihydroxyacetone

Dihydroxyacetone kinase (DHA kinase), also known as glycerone kinase, is an enzyme that catalyzes the phosphorylation of dihydroxyacetone (DHA) to produce dihydroxyacetone phosphate (DHAP), utilizing adenosine (B11128) triphosphate (ATP) as the phosphate donor. nih.govuniprot.org In humans, this activity is carried out by a bifunctional enzyme called triokinase/FMN cyclase (TKFC). nih.govgenecards.org

The TKFC enzyme is notable for its dual catalytic functions:

Kinase activity: It phosphorylates not only DHA but also D-glyceraldehyde. nih.govuniprot.org

Cyclase activity: It catalyzes the splitting of flavin adenine (B156593) dinucleotide (FAD) to form riboflavin (B1680620) 4',5'-phosphate (cyclic FMN) and adenosine monophosphate (AMP). nih.gov

The structure of human TKFC is a dimer of identical subunits, with each subunit containing two domains, K and L. The active site is located at the interface between these domains. nih.gov For the kinase reaction to occur, a significant conformational change is required to bring the substrates, DHA (bound to the K domain) and ATP (bound to the L domain), into close enough proximity for the phosphoryl transfer to take place. nih.gov Molecular dynamics simulations have shown that the enzyme undergoes a domain closure motion to facilitate this transfer. nih.gov

In Escherichia coli, the phosphorylation of DHA is accomplished by a different and more complex system that does not use ATP directly. Instead, it utilizes a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS). embopress.org This system consists of three soluble protein subunits: DhaK, DhaL, and DhaM. In this cascade, the phosphoryl group from PEP is transferred via Enzyme I (EI) and the histidine-containing phosphoryl carrier protein (HPr) to the DhaM subunit. The phosphorylated DhaM then serves as the phosphoryl donor to DHA, a reaction catalyzed by the DhaK and DhaL subunits. embopress.org This represents an evolutionary adaptation where the kinase has switched from using ATP to a phosphoprotein as its phosphoryl source. embopress.org

The phosphorylation of DHA to DHAP is a critical step for its entry into central metabolism. DHAP is a key intermediate in glycolysis and gluconeogenesis, and it serves as the precursor for the glycerol backbone of lipids. The activity of DHA kinase is therefore essential for the utilization of both exogenous and endogenously generated DHA. nih.gov In biotechnology, DHA kinases are used for the in situ production of DHAP for use in aldolase-catalyzed carbon-carbon bond formation reactions. nih.gov

Dihydroxyacetone Phosphatase (HdpA) and Dephosphorylation Mechanisms

Dihydroxyacetone phosphatase, designated as HdpA, is a key enzyme responsible for the dephosphorylation of dihydroxyacetone phosphate (DHAP) to yield dihydroxyacetone (DHA) and inorganic phosphate. wikipedia.orgfrontiersin.org This hydrolytic cleavage of the phosphate group is an irreversible reaction. frontiersin.org HdpA has been notably identified and characterized in Corynebacterium glutamicum, where it serves as the primary enzyme for DHA production derived from the catabolism of sugars like glucose and fructose. wikipedia.org

HdpA is classified as a member of the haloacid dehalogenase (HAD)-like hydrolase superfamily. wikipedia.org Research into its kinetic properties reveals that HdpA does not adhere to typical Michaelis-Menten saturation kinetics, even at high concentrations of its substrate, DHAP. wikipedia.org This suggests that the enzyme possesses a relatively low affinity for dihydroxyacetone phosphate. wikipedia.org The optimal functioning of HdpA occurs over a broad pH range, from 5.5 to 8.0. wikipedia.org

While the precise catalytic mechanism of HdpA is still under investigation, its role is crucial for metabolic engineering applications aimed at producing DHA. wikipedia.org The limited understanding of its mechanism presents challenges for rational protein engineering to improve its efficiency. wikipedia.org To overcome this, innovative high-throughput screening methods, such as the development of methylglyoxal-responsive biosensors, are being employed to identify HdpA mutants with enhanced catalytic activity for increased DHA production. wikipedia.orgnih.gov The deletion of the hdpA gene has been shown to directly impact the metabolic pathways, confirming its significant role in DHAP processing. researchgate.net

Table 1: Characteristics of Dihydroxyacetone Phosphatase (HdpA) from Corynebacterium glutamicum

| Property | Description | Reference |

| Enzyme Name | Dihydroxyacetone phosphatase (HdpA) | wikipedia.org |

| Reaction | Dihydroxyacetone phosphate (DHAP) → Dihydroxyacetone (DHA) + Pi | wikipedia.orgfrontiersin.org |

| Enzyme Family | Haloacid dehalogenase (HAD)-like hydrolase superfamily | wikipedia.org |

| Substrate | Dihydroxyacetone phosphate (DHAP) | wikipedia.org |

| Product | Dihydroxyacetone (DHA) | wikipedia.org |

| Kinetics | Does not exhibit typical Michaelis-Menten saturation | wikipedia.org |

| Optimal pH | 5.5 - 8.0 | wikipedia.org |

| Organism | Corynebacterium glutamicum | wikipedia.org |

Methylglyoxal Metabolism

Dihydroxyacetone Phosphate (2-) as a Precursor to Methylglyoxal via Methylglyoxal Synthase (MgsA)

Dihydroxyacetone phosphate (2-) serves as a direct precursor for the formation of the reactive and potentially toxic compound, methylglyoxal. This conversion is catalyzed by the enzyme methylglyoxal synthase (MgsA). oup.comuniprot.org The reaction represents an alternative pathway for the metabolism of triose phosphates produced during glycolysis. wikipedia.org In microorganisms like Escherichia coli, MgsA converts DHAP directly into methylglyoxal, releasing an inorganic phosphate molecule in the process. oup.comuniprot.org

The catalytic mechanism of MgsA involves an intramolecular oxidation-reduction and a dephosphorylation step. wikipedia.org The reaction begins with the abstraction of a proton from the C-3 of DHAP, forming an ene-diol phosphate intermediate, a step similar to the reaction catalyzed by triosephosphate isomerase (TIM). wikipedia.org However, instead of reprotonation to form glyceraldehyde-3-phosphate, MgsA facilitates the elimination of the phosphate group from the C-1 position, which is concurrently reduced to a methyl group, while the C-3 is oxidized to an aldehyde, thus forming methylglyoxal. wikipedia.org This enzymatic activity is highly specific for DHAP. wikipedia.org

The activity of MgsA is subject to stringent regulation to prevent the toxic accumulation of methylglyoxal. nih.gov A key regulatory mechanism is the inhibition of MgsA by inorganic phosphate (Pi). uniprot.orgnih.gov This is significant because Pi is a substrate for glyceraldehyde-3-phosphate dehydrogenase, the subsequent enzyme in the main glycolytic pathway. High concentrations of Pi, therefore, render MgsA inactive, channeling triose phosphates through glycolysis. wikipedia.org In some bacteria, such as Bacillus subtilis, MgsA activity is also controlled through protein-protein interactions with the phosphoprotein Crh, which inhibits MgsA when preferred carbon sources are scarce. nih.gov

Table 2: Overview of Methylglyoxal Synthase (MgsA)

| Feature | Description | Reference |

| Enzyme Name | Methylglyoxal synthase (MgsA) | uniprot.org |

| EC Number | 4.2.3.3 | uniprot.org |

| Reaction | Dihydroxyacetone phosphate (DHAP) → Methylglyoxal + Phosphate | wikipedia.orguniprot.org |

| Substrate | Dihydroxyacetone phosphate (DHAP) | wikipedia.org |

| Product | Methylglyoxal | wikipedia.org |

| Mechanism | Intramolecular oxidation-reduction and dephosphorylation via an ene-diol phosphate intermediate | wikipedia.org |

| Regulation | Inhibited by inorganic phosphate (Pi); In some species, inhibited by the Crh protein | uniprot.orgnih.gov |

| Optimal pH | ~7.5 | wikipedia.org |

Enzymatic Detoxification Pathways for Methylglyoxal and their Link to Dihydroxyacetone Phosphate (2-)

The production of methylglyoxal from dihydroxyacetone phosphate necessitates efficient detoxification systems to mitigate its cellular toxicity. The primary and most widespread pathway for methylglyoxal detoxification is the glyoxalase system. wikipedia.orgnih.gov This system comprises two key enzymes, glyoxalase I (Glo1 or GloA) and glyoxalase II (Glo2 or GloB), and requires a catalytic amount of the antioxidant glutathione (B108866) (GSH). wikipedia.orgnih.gov

The detoxification process begins with the spontaneous, non-enzymatic reaction of methylglyoxal with GSH to form a hemithioacetal adduct. nih.gov Glyoxalase I then catalyzes the isomerization of this hemithioacetal into a stable thioester, S-D-lactoylglutathione. wikipedia.orgfrontiersin.org In the final step, glyoxalase II hydrolyzes S-D-lactoylglutathione to produce D-lactate, a non-toxic metabolite that can be further metabolized to pyruvate, and regenerates the initial GSH molecule. wikipedia.orgresearchgate.net This recycling of GSH is crucial for maintaining the cell's capacity to detoxify subsequent molecules of methylglyoxal. nih.gov

While the glyoxalase pathway is the principal route for methylglyoxal removal, other enzymatic pathways also contribute to its detoxification. wikipedia.orgnih.gov These alternative routes include the action of aldo-keto reductases (AKRs) and aldehyde dehydrogenases (ALDHs). wikipedia.orgnih.gov These enzymes can reduce methylglyoxal to hydroxyacetone (B41140) or oxidize it to pyruvate, respectively. wikipedia.org Studies have shown that in the absence of a functional glyoxalase I, these alternative pathways, particularly those involving AKRs, can effectively compensate to prevent the accumulation of toxic methylglyoxal levels. nih.gov These detoxification pathways are directly linked to dihydroxyacetone phosphate metabolism as they are essential for managing the cytotoxic byproduct generated from it by MgsA, thereby maintaining cellular homeostasis.

Regulation and Metabolic Interplay of Dihydroxyacetone Phosphate 2 Levels

Control Points in Carbohydrate Metabolism Involving Dihydroxyacetone Phosphate (B84403) (2-)

Dihydroxyacetone phosphate (DHAP) is a three-carbon phosphorylated sugar that serves as a central intermediate in both glycolysis and gluconeogenesis. fiveable.mefiveable.me Its levels are tightly controlled at key enzymatic steps, ensuring the appropriate direction of metabolic flow based on the cell's energy requirements.

Conversely, during gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, DHAP serves as a building block. aklectures.com Precursors such as glycerol (B35011) can be converted to DHAP, which then, along with G3P, is used by aldolase (B8822740) to form fructose-1,6-bisphosphate, reversing the glycolytic step. nih.govuonbi.ac.ke The regulation of enzymes like fructose-1,6-bisphosphatase, which is distinct from its glycolytic counterpart phosphofructokinase, ensures that glycolysis and gluconeogenesis are reciprocally controlled, thereby managing the levels of intermediates like DHAP. lumenlearning.com The equilibrium maintained by triosephosphate isomerase is also vital in gluconeogenesis to supply both triose phosphates for glucose synthesis. oup.com The glutathionylation of aldolase and TPI has been identified as a potential regulatory mechanism affecting their activity, thereby influencing DHAP levels. nih.govoup.comresearchgate.net

Signaling Functions of Dihydroxyacetone Phosphate (2-) in Cellular Processes

Beyond its classical role as a metabolic intermediate, dihydroxyacetone phosphate has emerged as a significant signaling molecule, conveying information about nutrient status to key regulatory hubs within the cell.

Modulation of Cell Growth and Anabolic/Catabolic Balance via mTORC1 Signaling

Recent research has identified dihydroxyacetone phosphate (DHAP) as a crucial signal of glucose availability to the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). nih.govnih.gov mTORC1 is a central kinase that regulates cell growth and proliferation by balancing anabolic and catabolic processes in response to nutrient cues. nih.govcsic.es Studies have shown that mTORC1 senses a glycolytic metabolite produced downstream of aldolase and upstream of glyceraldehyde-3-phosphate dehydrogenase, pinpointing DHAP as the key signaling molecule. nih.govnih.govbiorxiv.org

Interactions with Other Metabolic Pathways (e.g., Pentose (B10789219) Phosphate Pathway)

Dihydroxyacetone phosphate (DHAP) serves as a critical node connecting glycolysis with other essential metabolic pathways, most notably the pentose phosphate pathway (PPP) and lipid biosynthesis. The non-oxidative branch of the PPP involves the interconversion of various sugar phosphates, and it intersects with glycolysis at the level of glyceraldehyde-3-phosphate and fructose-6-phosphate (B1210287). nih.gov DHAP, being in equilibrium with glyceraldehyde-3-phosphate, is thus intricately linked to the PPP. mdpi.comresearchgate.net The PPP is vital for producing NADPH, which is required for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis. nih.govtaylorandfrancis.com The flux through the PPP relative to glycolysis can be modulated by the cellular demand for these products, and DHAP levels can influence this balance. nih.gov

Furthermore, DHAP is a direct precursor for the glycerol-3-phosphate backbone required for the synthesis of triglycerides and phospholipids, the building blocks of cell membranes and energy storage molecules. fiveable.mecreative-proteomics.comwikipedia.org The enzyme glycerol-3-phosphate dehydrogenase catalyzes the reduction of DHAP to glycerol-3-phosphate. wikipedia.org This connection places DHAP at the crossroads of carbohydrate and lipid metabolism, allowing the cell to divert glycolytic intermediates into lipid synthesis when energy levels are sufficient. taylorandfrancis.comcreative-proteomics.com

The Dihydroxyacetone Phosphate (2-) Shunt in Microbial Metabolism

In certain bacteria, a specialized metabolic route known as the dihydroxyacetone phosphate (DHAP) shunt enables the utilization of alternative carbon sources derived from the ubiquitous cofactor S-adenosyl-l-methionine (SAM).

Mechanism and Physiological Role in 5′-Deoxynucleoside Utilization for Carbon Assimilation

The dihydroxyacetone phosphate (DHAP) shunt is a bacterial pathway for the metabolism of 5'-deoxynucleosides, such as 5'-methylthioadenosine (MTA) and 5'-deoxyadenosine (B1664650) (5dAdo), which are byproducts of SAM-dependent reactions. asm.orgnih.gov This pathway converts these nucleosides into DHAP and either acetaldehyde (B116499) or 2-methylthioacetaldehyde. asm.orgasm.orgbiorxiv.org In some extraintestinal pathogenic Escherichia coli (ExPEC) strains, the primary physiological role of the DHAP shunt is not for detoxification or sulfur salvage, as seen in other organisms, but for carbon assimilation, allowing the bacteria to use these 5'-deoxynucleosides as a growth substrate. asm.orgnih.govbiorxiv.orgbiorxiv.org

The mechanism involves a series of enzymatic steps. First, a nucleosidase cleaves the 5'-deoxynucleoside into a 5-deoxy-pentose sugar and adenine (B156593). asm.orgnih.gov The 5-deoxy-pentose sugar is then phosphorylated by a kinase, followed by isomerization and finally cleavage by an aldolase to yield DHAP and an aldehyde. osu.edu This allows the carbon from the ribose moiety of the nucleosides to enter central carbon metabolism as DHAP. biorxiv.orgnih.gov This pathway is active under both aerobic and anaerobic conditions with specific electron acceptors like Trimethylamine N-oxide (TMAO), but does not support fermentative growth, suggesting its relevance in specific environments. asm.orgnih.govresearchgate.net

Regulation of the Dihydroxyacetone Phosphate (2-) Shunt Pathway Gene Expression

The expression of the genes encoding the enzymes of the DHAP shunt is tightly regulated in response to environmental conditions and the availability of carbon sources. osu.edu In E. coli, the genes for the kinase (mtnK), isomerase (mtnA), and aldolase (ald2) are typically found in an operon. osu.eduosu.edu

Studies have shown that the transcription of this operon is strongly induced when bacteria are grown on 5-deoxy-D-ribose (a product of 5dAdo cleavage) as the carbon source. osu.edu Conversely, the expression is repressed during growth on glucose, indicating the involvement of carbon catabolite repression. osu.edu A transcription factor gene located downstream of the DHAP shunt operon has been identified as a regulator of the pathway's expression. osu.edu In E. coli, the dihydroxyacetone kinase itself can act as a repressor of the dha operon by binding to the transcription factor DhaR, illustrating a complex feedback mechanism. nih.gov This precise regulation ensures that the shunt is activated only when its specific substrates are available and preferred carbon sources are scarce.

Metabolic Adaptations and Responses to Environmental Shifts

The intracellular concentration of dihydroxyacetone phosphate (2-), or DHAP, is subject to dynamic regulation in response to changes in the cellular environment. These adaptations are crucial for maintaining metabolic homeostasis. The cell can adjust its metabolic pathways when faced with shifts in nutrient availability, such as an influx of external simple sugars, or when encountering various cellular stressors.

Impact of Exogenous Trioses (e.g., Dihydroxyacetone) on Dihydroxyacetone Phosphate (2-) Levels and Downstream Metabolism

The introduction of exogenous trioses, such as dihydroxyacetone (DHA), directly influences the intracellular pool of DHAP and subsequently affects downstream metabolic and signaling pathways. nih.govwiley.comdntb.gov.ua Studies have confirmed that DHA is readily absorbed by cells and phosphorylated by triose kinase to form DHAP, thereby entering central metabolism. nih.govresearchgate.netnih.gov This conversion can significantly increase the intracellular levels of DHAP. nih.govwiley.comdntb.gov.uanih.gov

An elevated concentration of DHAP has profound effects on cellular regulation. Research has identified DHAP as a key signaling molecule for glucose availability to the mTORC1 (mammalian target of rapamycin complex 1) kinase, a central regulator of cell growth and metabolism. nih.govbiorxiv.org In engineered human cells, the synthesis of DHAP from exogenous DHA was sufficient to activate mTORC1, even in the absence of glucose. nih.gov The level of DHAP is highly dynamic, capable of changing as much as 10-fold depending on glucose availability, which makes it a well-suited indicator for the cell to sense its nutrient status. nih.govbiorxiv.org

The table below summarizes key research findings on the metabolic impact of exogenous dihydroxyacetone.

| Experimental Model | Observation | Downstream Metabolic Consequence | Source |

|---|---|---|---|

| Human Cells (HEK-293T AMPK DKO) | Exogenous DHA is converted to DHAP. | DHAP is sufficient to activate the mTORC1 signaling pathway, a master regulator of cell growth, even without glucose. | nih.govbiorxiv.org |

| General Cell Models | Exogenous DHA exposure increases intracellular DHAP levels. | Mimics the effects of high fructose (B13574) exposure, potentially leading to imbalances in 3-carbon metabolites. | nih.govresearchgate.net |

| Yeast (Saccharomyces cerevisiae) | Inactivation of triosephosphate isomerase (Tpi1) leads to increased DHAP levels. | The balance between DHAP and GAP is critical for regulating the exit from a quiescent state; DHAP may be involved in TORC1 regulation. | asm.org |

| Human Cells (HEK293T) | DHA is converted to DHAP. | Despite its conversion, DHA does not readily contribute to the energetic pool, leading to metabolic dysfunction and starvation responses. | nih.govacs.org |

Cellular Stress Responses Linked to Dihydroxyacetone Phosphate (2-) Metabolism

Elevated levels of DHAP, resulting from factors like exogenous DHA exposure, are linked to various cellular stress responses. nih.govwiley.comdntb.gov.ua An imbalance in DHAP is proposed to mimic the metabolic stress seen in high fructose consumption, leading to oxidative stress and mitochondrial dysfunction. nih.govresearchgate.netnih.gov

One major consequence of excess DHAP is the increased production of reactive oxygen species (ROS). nih.gov This oxidative stress can cause widespread cellular damage. nih.govresearchgate.net Elevated DHAP contributes to the formation of advanced glycation end products (AGEs), which are harmful compounds that arise from the reaction of sugar metabolites with proteins or lipids. nih.gov These AGEs can damage amino acids, nucleic acids, and fatty acids, leading to protein dysfunction and DNA/RNA damage. nih.gov

Mitochondrial function is also sensitive to shifts in DHAP metabolism. nih.gov Studies in HEK293T cells exposed to DHA showed decreased mitochondrial function, altered redox balance of NAD+/NADH, and ultimately, cell death through autophagy, a cellular stress-response pathway. nih.govacs.org In cultured human keratinocytes, DHA exposure has been shown to induce DNA damage, block the cell cycle, and trigger apoptosis. wiley.com

Furthermore, DHAP metabolism is connected to the unfolded protein response (UPR), a stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). sdbonline.org DHAP is a necessary intermediate for the synthesis of certain glycolipids. sdbonline.org An increased flux through glycolysis, and thus increased DHAP availability, may be required to support the heightened production of glycerophospholipids and glycoproteins that occurs during the UPR. sdbonline.org This highlights a direct link between the metabolic state, reflected by DHAP levels, and the cell's capacity to manage protein-folding stress. sdbonline.org

The table below details research findings on the cellular stress responses associated with DHAP metabolism.

| Stress Response | Link to Dihydroxyacetone Phosphate (2-) Metabolism | Observed Effect | Source |

|---|---|---|---|

| Oxidative Stress | Increased DHAP levels, similar to high fructose exposure, can generate reactive oxygen species (ROS). | Induces oxidative stress, mitochondrial dysfunction, and changes in gene and protein expression. | nih.govresearchgate.netnih.gov |

| Advanced Glycation End Product (AGE) Formation | Elevated levels of DHAP can react with proteins and lipids. | Formation of harmful AGEs, leading to protein, DNA/RNA, and membrane damage. | nih.gov |

| Mitochondrial Dysfunction & Autophagy | Exposure to exogenous DHA, which is converted to DHAP, alters cellular energetics. | Decreased mitochondrial function, reduced ATP production, and induction of cell death via autophagy in HEK293T cells. | nih.govacs.org |

| Unfolded Protein Response (UPR) | DHAP is required for the synthesis of glycolipids. | An increased metabolic flux to produce DHAP may be necessary to support the synthesis of lipids and glycoproteins during the UPR. | sdbonline.org |

Advanced Analytical Methodologies for Dihydroxyacetone Phosphate 2 Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental in metabolomics for separating complex mixtures. For DHAP analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, provide the necessary sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) (e.g., HPLC/TOF-MS)

The coupling of HPLC with Time-of-Flight Mass Spectrometry (HPLC/TOF-MS) is a powerful tool for the quantification of DHAP in biological matrices like human red blood cells. nih.gov This technique combines the separation capabilities of HPLC with the high mass accuracy and resolution of TOF-MS.

A notable application involves the use of a reverse-phase C8 column with an ion-pairing reagent, such as tributylamine, to enhance the retention and separation of the highly polar DHAP from its isomer, glyceraldehyde-3-phosphate (G3P). nih.gov The method typically requires a simple protein precipitation step for sample preparation. nih.govbasicmedicalkey.com The long run times, sometimes up to 50 minutes, are a testament to the difficulty in separating these two isomers. nih.gov

Mixed-mode HPLC, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, has also been successfully applied to identify and quantify DHAP and other Calvin-Benson-Bass (CBB) cycle intermediates. researchgate.net This approach has proven effective in measuring DHAP concentrations at levels comparable to those found in model plant species. researchgate.net Furthermore, nano-scale ion-pair reversed-phase HPLC (nano-IP-RP-HPLC) coupled with high-resolution mass spectrometry offers high sensitivity, with limits of detection in the low femtomol to hundreds of attomol range for phosphorylated metabolites. uzh.ch

Table 1: HPLC Parameters for DHAP Analysis

| Parameter | Details |

|---|---|

| Column | Agilent Eclipse XDB, C8, 3.5 µM, 4.6 × 150 mm basicmedicalkey.com |

| Ion-Pair Reagent | Tributylamine nih.gov |

| Detection | TripleTOF™ 5600 Mass Spectrometer basicmedicalkey.com |

| Sample Preparation | Protein precipitation basicmedicalkey.com |

| Application | Quantification of DHAP in human red blood cells nih.gov |

Gas Chromatography (GC) coupled with Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another robust technique for the analysis of central metabolites, including DHAP. A key challenge with GC analysis of non-volatile compounds like sugar phosphates is the necessity of derivatization to increase their volatility. researchgate.net This typically involves a two-step process of oximation followed by silylation. researchgate.net

This method offers high selectivity and sensitivity, particularly when using Multiple Reaction Monitoring (MRM) mode, which helps to eliminate interferences from the sample matrix. shimadzu.com GC-MS/MS has been successfully used to detect and quantify a range of glycolysis and tricarboxylic acid (TCA) cycle intermediates from complex biological samples. nih.gov Studies comparing GC-MS/MS with other methods have shown it to be a suitable technique for analyzing these metabolites, although it may identify a slightly smaller number of compounds compared to methods like CE-MS/MS. nih.govresearchgate.net For instance, one study identified 13 phosphorylated compounds using GC-MS/MS, compared to 15 with CE-MS/MS. nih.govresearchgate.net

Table 2: Performance of GC-MS/MS in Metabolite Analysis

| Parameter | Value | Reference |

|---|---|---|

| Interday Variability | <14.7% | nih.govresearchgate.net |

| Intraday Variability | <14.9% | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.05-0.5 µmol/L | nih.govresearchgate.net |

Electrophoretic Separation Methods

Capillary electrophoresis offers an alternative separation mechanism to chromatography, based on the charge-to-size ratio of analytes, making it particularly well-suited for charged species like phosphorylated metabolites. chromatographyonline.com

Capillary Zone Electrophoresis (CZE) with Indirect UV Detection for Glycolysis Metabolites

CZE with indirect UV detection is a method used for the analysis of various glycolysis metabolites, including DHAP. nih.gov This technique relies on the displacement of a UV-absorbing ion (chromophore) in the background electrolyte by the analyte ions, leading to a decrease in absorbance that is detected. nih.gov

Optimal separation and detection of phosphate (B84403) compounds are often achieved at a highly alkaline pH (11.6-12.0), which also allows for the successful separation of isomers like fructose-6-phosphate (B1210287) and glucose-6-phosphate. nih.gov The detection limits for phosphate compounds using this method are in the micromolar range (1 to 3 µM). nih.gov However, high concentrations of ions like Mg2+ in the sample can negatively impact the resolution. nih.gov

Capillary Electrophoresis (CE) coupled with Tandem Mass Spectrometry (CE-MS/MS) for Phosphorylated Metabolites

The coupling of CE with tandem mass spectrometry (CE-MS/MS) provides a highly selective and sensitive platform for the analysis of phosphorylated compounds. nih.govresearchgate.net This method is advantageous due to the different separation mechanism compared to liquid chromatography, offering complementary information. nih.gov

CE-MS/MS has been shown to identify and quantify a comprehensive panel of biologically important phosphorylated compounds. nih.govresearchgate.net For instance, a validated method was able to quantify 15 such compounds in spiked serum samples. nih.govresearchgate.net The technique demonstrates good linearity and precision, with limits of detection ranging from 0.25 to 2 µmol/L. nih.govresearchgate.net It is important to note that the instability of DHAP and its isomer G3P has been observed during freeze-thaw cycles and long-term storage due to reversible isomerization. nih.govresearchgate.net

Table 3: Performance Comparison of CE-MS/MS and GC-MS/MS

| Method | Compounds Identified | Interday Variability | Intraday Variability | LOD (µmol/L) |

|---|---|---|---|---|

| CE-MS/MS | 15 | <9.6% | <13.0% | 0.25-2 |

| GC-MS/MS | 13 | <14.7% | <14.9% | 0.05-0.5 |

Data from a study on phosphorylated compounds in spiked serum samples. nih.govresearchgate.net

Spectroscopic and Luminescence Approaches

Beyond separation-based techniques, spectroscopic and luminescence methods offer alternative strategies for the detection and quantification of DHAP, often through enzymatic assays.

A sensitive and simple chemiluminescent assay has been developed for alkaline phosphatase (ALP) that uses dihydroxyacetone phosphate as a substrate. nih.gov In this assay, ALP hydrolyzes DHAP to dihydroxyacetone (DHA). nih.gov The resulting DHA reacts with lucigenin (B191737) in an alkaline solution to produce a strong chemiluminescent signal. nih.govmdpi.com The mechanism involves the generation of superoxide (B77818) radicals from the reaction of DHA and oxygen, which then react with lucigenin to emit light. nih.gov This method is highly sensitive, with detection limits for ALP reported to be as low as 3.8 x 10⁻¹⁹ moles. nih.govmdpi.com This chemiluminescent assay has been successfully applied to enzyme immunoassays, demonstrating higher sensitivity than traditional colorimetric methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization of Enzymatic Products and Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and concentration of molecules in a sample. In the context of dihydroxyacetone phosphate (DHAP) research, NMR, particularly phosphorus-31 (³¹P) and carbon-13 (¹³C) NMR, has been instrumental in characterizing enzymatic products and elucidating reaction kinetics. csic.espnas.org

³¹P NMR is highly effective for the direct kinetic analysis of phosphorylation reactions. csic.es For instance, in studies involving dihydroxyacetone kinase-catalyzed phosphorylation, ³¹P NMR has been used to monitor the conversion of substrates to phosphorylated products in real-time. csic.es This technique allows for the simultaneous observation of the substrate, product, and any inorganic phosphate byproducts, providing a comprehensive view of the reaction progress. csic.es

¹³C NMR, often in conjunction with ¹³C isotope labeling, is invaluable for tracing the fate of carbon atoms through metabolic pathways. By using ¹³C-labeled DHAP, researchers can track its conversion into various downstream metabolites. pnas.org Solid-state and solution-state ¹³C NMR have been employed to study the steady-state populations of chemical species bound to enzymes like triosephosphate isomerase (TIM). pnas.orgresearchgate.net These studies have revealed that the ketone form of DHAP is the predominant species bound to the enzyme during the isomerization reaction, providing insights into the enzyme's mechanism. pnas.org

Recent advancements have also utilized hyperpolarized ¹³C NMR to enhance the signal intensity by over 10,000-fold, enabling the real-time tracking of [2-¹³C]dihydroxyacetone (DHA) metabolism in ex vivo liver perfusion models. nih.gov This methodology allows for the estimation of kinetic rate constants for the multiple enzymatic steps involved in DHAP metabolism, including its conversion to glucose-6-phosphate and fructose-6-phosphate. nih.gov

Table 1: Application of NMR Spectroscopy in DHAP Research

| NMR Technique | Application | Key Findings |

| ³¹P NMR | Kinetic analysis of dihydroxyacetone kinase-catalyzed phosphorylation. csic.es | Enabled real-time monitoring of substrate consumption and product formation, confirming enzymatic assays. csic.es |

| ¹³C NMR (Solid-state & Solution-state) | Characterization of enzyme-bound intermediates of triosephosphate isomerase. pnas.orgresearchgate.net | Identified the keto form of DHAP as the major species bound to the enzyme at steady state. pnas.org |

| Hyperpolarized ¹³C NMR | Real-time kinetic analysis of hepatic metabolism of [2-¹³C]DHA. nih.gov | Allowed for the estimation of multiple reaction rate constants in the metabolic pathways of DHAP. nih.gov |

| ¹H NMR | Analysis of DHAP isomer composition in solution. acs.org | Revealed that the equilibrium between monomeric and dimeric forms of DHA is concentration and time-dependent. acs.org |

Chemiluminescence (CL) and Bioluminescence (BL) Assays for Highly Sensitive Detection

Chemiluminescence (CL) and bioluminescence (BL) are highly sensitive analytical techniques that rely on the detection of light produced from chemical or biological reactions. nih.gov These methods offer significant advantages for the detection of DHAP, including high sensitivity, with detection limits reaching the attomole (10⁻¹⁸ mole) and even sub-attomole levels. nih.gov

A notable application is the chemiluminescent assay for alkaline phosphatase (ALP) that utilizes DHAP as a substrate. nih.gov In this assay, ALP hydrolyzes DHAP to dihydroxyacetone (DHA). The resulting DHA then reacts with lucigenin in an alkaline solution to produce a strong chemiluminescent signal. nih.gov The mechanism involves the generation of superoxide anions (O₂⁻) from the reaction of DHA and molecular oxygen, which in turn react with lucigenin to emit light. nih.gov This method has demonstrated remarkable sensitivity, with detection limits for ALP as low as 3.8 x 10⁻¹⁹ moles. nih.gov The assay has been successfully applied to enzyme immunoassays, for instance, in the detection of 17β-estradiol, where it proved to be four times more sensitive than a conventional colorimetric assay. nih.gov

Fluorometric assays, which are closely related to luminescence techniques, also provide sensitive detection of DHAP. One such commercially available kit uses triose phosphate isomerase (TPI) to convert DHAP to glyceraldehyde-3-phosphate (GAP). GAP then undergoes a series of reactions that reduce a probe, generating a fluorescent signal directly proportional to the amount of DHAP present. abcam.com This method has a detection limit of 0.5 µM DHAP and is suitable for measuring low levels of the metabolite in various biological samples, including cell lysates and tissue extracts. abcam.com

Table 2: High-Sensitivity Assays for DHAP Detection

| Assay Type | Principle | Detection Limit | Reference |

| Chemiluminescence | ALP hydrolyzes DHAP to DHA, which reacts with lucigenin to produce light. nih.gov | 3.8 x 10⁻¹⁹ moles of ALP | nih.gov |

| Fluorometric | DHAP is enzymatically converted to GAP, which then reduces a fluorescent probe. abcam.com | 0.5 µM DHAP | abcam.com |

Isotope Labeling and Metabolic Flux Analysis for Pathway Elucidation

Isotope labeling, coupled with metabolic flux analysis (MFA), is a powerful technique for quantitatively studying the flow of atoms through metabolic pathways. nih.gov By introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system, researchers can trace the metabolic fate of the labeled atoms and determine the rates (fluxes) of intracellular reactions. nih.gov

In the context of DHAP, ¹³C-labeled glucose is often used as a tracer. mdpi.com The distribution of ¹³C atoms in DHAP and other glycolytic intermediates provides crucial information about the relative activities of different pathways, such as glycolysis and the pentose (B10789219) phosphate pathway (PPP). nih.govnih.gov For example, the presence of partially labeled DHAP molecules at isotopic steady state indicates significant flux through the PPP, where carbon atoms are rearranged. nih.gov One study observed that 47.6% of DHAP was partially labeled with ¹³C when cells were grown on ¹³C-labeled glucose, highlighting the substantial activity of the PPP. nih.gov

Metabolic flux analysis integrates the isotope labeling data with a stoichiometric model of the metabolic network to calculate the intracellular fluxes. nih.govmdpi.com This approach has been used to investigate how endothelial cells alter their metabolism in response to inhibitors of various metabolic pathways. mdpi.com By analyzing the ¹³C enrichment of metabolites, including DHAP, researchers can estimate changes in the flux through glycolysis, the TCA cycle, and other interconnected pathways. mdpi.com

The use of ¹³C₃-labeled DHAP itself serves as a direct tool to trace its incorporation into downstream pathways. This allows for a detailed analysis of metabolic fluxes in cell cultures, revealing how cells adapt their metabolic strategies under different conditions.

Table 3: Key Findings from Isotope Labeling and Metabolic Flux Analysis of DHAP

| Study Focus | Labeled Substrate | Key Finding | Reference |

| Central carbon metabolism in Kluyveromyces marxianus | U-¹³C glucose | 47.6% of dihydroxyacetone phosphate was partially labeled, indicating high pentose phosphate pathway activity. nih.gov | nih.gov |

| Endothelial cell metabolism under inhibition | ¹³C-labeled glucose and glutamine | Inhibition of glycolytic side pathways led to decreased ¹³C enrichment of glycolytic intermediates and altered TCA cycle activity. mdpi.com | mdpi.com |

| Metabolic pathway tracing in HEK293T cells | ¹³C₃-labeled dihydroxyacetone phosphate | The labeled compound effectively traced metabolic pathways, showing significant differences in flux rates between substrates. |

Challenges in Dihydroxyacetone Phosphate (2-) Stability and Isomer Separation in Analytical Research

Despite its central role in metabolism, the analysis of DHAP is complicated by several challenges, primarily its chemical instability and the presence of structural isomers that are difficult to separate. researchgate.netresearchgate.net

DHAP is chemically unstable, particularly under neutral to basic conditions. core.ac.uk It undergoes a degradation reaction initiated by deprotonation, followed by the elimination of the phosphate group to form methylglyoxal (B44143), a cytotoxic compound. core.ac.uk The half-life of DHAP can be as short as 3 hours at 37°C under neutral conditions. core.ac.uk This instability poses a significant challenge for sample preparation, storage, and analysis, as the compound can degrade before or during measurement. researchgate.net To circumvent this, some synthetic routes focus on producing a stable precursor that can be converted to DHAP just before use. researchgate.net